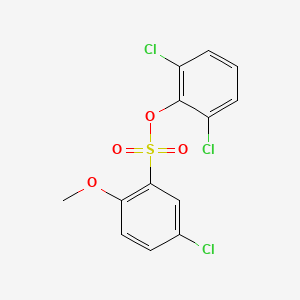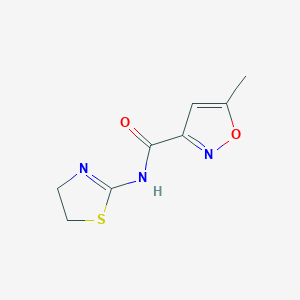![molecular formula C19H18N2O4 B5011435 6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5011435.png)
6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. It has been shown to have anticancer properties, and studies have been conducted to investigate its potential as a therapeutic agent for various types of cancer. Additionally, it has been studied for its potential use in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is not fully understood, but it is believed to act by inhibiting the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties, and to inhibit the activity of certain enzymes that are involved in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one in lab experiments include its potential as a therapeutic agent for cancer, and its potential use in the development of new materials. However, there are also some limitations to its use, such as its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one. One direction is to investigate its potential as a therapeutic agent for other diseases besides cancer, such as inflammation-related diseases. Another direction is to investigate its potential as a material for organic electronics and optoelectronics. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
Synthesis Methods
6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one can be synthesized using various methods, such as the one-pot reaction of 4-methoxyphenyl hydrazine with 2,3-dimethoxybenzaldehyde in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-methoxyphenyl hydrazine with 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The yield and purity of the compound can vary depending on the synthesis method used.
properties
IUPAC Name |
6,7-dimethoxy-2-(4-methoxyphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-12-6-4-11(5-7-12)14-10-15-13-8-9-16(24-2)18(25-3)17(13)19(22)21(15)20-14/h4-9,15H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOMRZOTKBOVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C3=O)C(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)(phenyl)acetic acid](/img/structure/B5011357.png)
![4-(5-{[1-(4-bromo-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5011369.png)
![N-methyl-1-[2-(4-morpholinyl)ethyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5011382.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011394.png)
![methyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5011395.png)
![1-[3-(3,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5011408.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5011420.png)

![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5011429.png)
![2-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5011438.png)

![(2S)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B5011446.png)

![3-[benzyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5011462.png)